REACTION_CXSMILES
|
[S:1]1[CH2:12][C:11](=O)[NH:10][CH2:9][CH2:8][NH:7][CH2:6][CH2:5][NH:4][C:3](=O)[CH2:2]1.B#B.Cl.[OH-].[Na+]>C1COCC1>[S:1]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8][NH:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:3.4|
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Name
|
1-Thia-4,7,10-triazacyclododecane-3,11-dione
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
S1CC(NCCNCCNC(C1)=O)=O
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
B#B
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated to dryness
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with ethanol (3×50 ml)
|
Type
|
CONCENTRATION
|
Details
|
the extracts were concentrated
|
Type
|
CUSTOM
|
Details
|
1-thia-4,7,10-triazacyclododecane was purified by extraction (acetonitrile) and sublimation (Kugelrohr)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |